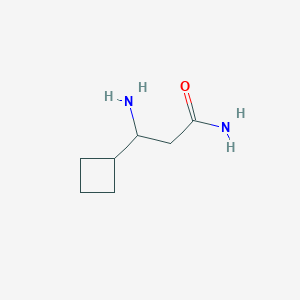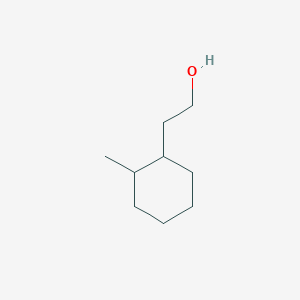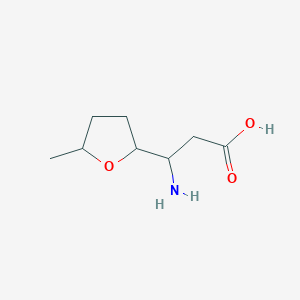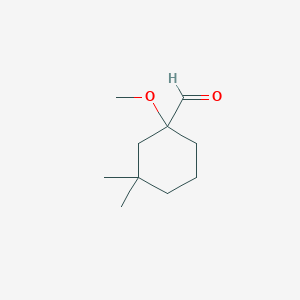
3-Amino-3-cyclobutylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-cyclobutylpropanamide is an organic compound with the molecular formula C₇H₁₄N₂O It is a derivative of propanamide, featuring an amino group and a cyclobutyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-cyclobutylpropanamide typically involves the following steps:
Amination: The addition of an amino group to the cyclobutylated intermediate.
Amidation: The formation of the amide bond to yield the final product.
Common reagents used in these reactions include cyclobutyl halides, ammonia or amines, and carboxylic acids or their derivatives. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Catalysts and automated systems are often employed to enhance reaction rates and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-cyclobutylpropanamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
3-Amino-3-cyclobutylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-cyclobutylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-phenylpropanamide: Similar structure but with a phenyl group instead of a cyclobutyl ring.
3-Amino-3-methylpropanamide: Features a methyl group in place of the cyclobutyl ring.
3-Amino-3-cyclopropylpropanamide: Contains a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
3-Amino-3-cyclobutylpropanamide is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-amino-3-cyclobutylpropanamide |
InChI |
InChI=1S/C7H14N2O/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H2,9,10) |
Clave InChI |
TYNJZLLZCYVHPI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Aminomethyl)phenyl]aniline](/img/structure/B13308052.png)
amine](/img/structure/B13308056.png)
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B13308058.png)

![3-[(5-Bromofuran-2-yl)methoxy]azetidine](/img/structure/B13308068.png)





![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid](/img/structure/B13308108.png)

![6-[(But-2-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13308116.png)
![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13308119.png)
